molecular formula C10H7ClN2O2 B3231902 7-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonyl chloride CAS No. 1330765-00-8

7-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonyl chloride

Cat. No.: B3231902
CAS No.: 1330765-00-8
M. Wt: 222.63 g/mol
InChI Key: OJDFZFOFURYOCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonyl chloride is a heterocyclic compound featuring a fused pyrido-pyrimidine scaffold with a methyl substituent at the 7-position and a reactive carbonyl chloride group at the 3-position. The carbonyl chloride moiety enhances its reactivity, enabling facile nucleophilic substitution or coupling reactions to generate amides, esters, or other derivatives.

Properties

IUPAC Name

7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c1-6-2-3-8-12-4-7(9(11)14)10(15)13(8)5-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDFZFOFURYOCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC=C(C2=O)C(=O)Cl)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonyl chloride typically involves multiple steps, starting with the formation of the pyrido[1,2-a]pyrimidine core. One common synthetic route includes the cyclization of appropriate precursors, such as aminopyridines, under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the temperature and reaction time are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in high purity. Safety measures are strictly followed to handle the reactive carbonyl chloride group, which can be hazardous.

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonyl chloride can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: : Reduction reactions can be used to convert the compound to its corresponding amines or alcohols.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where the carbonyl chloride group is replaced by other functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions may involve nucleophiles such as amines or alcohols, and the reactions are typically carried out in solvents like dichloromethane or acetonitrile.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amines or alcohols, and substituted compounds with various functional groups. These products can be further utilized in different applications, depending on their chemical properties.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antiallergic Activity
Research indicates that derivatives of pyrido[1,2-a]pyrimidine compounds possess antiallergic properties. A study highlighted the enhancement of antiallergic activity when modifications were made to the structure, such as introducing an (arylamino)methylene moiety into the compound. Specifically, compounds derived from 6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine showed significant increases in potency compared to their parent compounds .

1.2 Antimicrobial Properties
Several studies have reported the antimicrobial effects of pyrido[1,2-a]pyrimidine derivatives. For instance, compounds with the 7-methyl substitution have demonstrated activity against various bacterial strains. This property can be attributed to their ability to inhibit bacterial enzyme functions critical for survival .

1.3 Anticancer Potential
The compound's structural characteristics allow for interaction with biological targets involved in cancer cell proliferation. Research has shown that certain derivatives exhibit cytotoxic effects on cancer cell lines, making them candidates for further development as anticancer agents .

Agricultural Applications

2.1 Herbicidal Activity
Pyrido[1,2-a]pyrimidines have been explored for their herbicidal properties. Compounds similar to 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonyl chloride have shown effectiveness in controlling weed populations due to their ability to disrupt plant growth mechanisms at the biochemical level .

2.2 Plant Growth Regulators
Some derivatives of this compound are being studied as potential plant growth regulators. Their ability to modulate hormonal pathways in plants can lead to improved crop yields and resistance to environmental stressors.

Material Science Applications

3.1 Polymer Chemistry
In material science, pyrido[1,2-a]pyrimidine derivatives are being investigated for their use in polymer synthesis. The incorporation of these compounds into polymer matrices can enhance properties such as thermal stability and mechanical strength, making them suitable for advanced materials applications.

Mechanism of Action

The mechanism by which 7-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonyl chloride exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituent at Position 7 Functional Group at Position 3 Reactivity Profile
This compound Methyl (CH₃) Carbonyl chloride (COCl) High reactivity with nucleophiles
7-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid Chloro (Cl) Carboxylic acid (COOH) Moderate acidity; forms salts/esters
Unsubstituted 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde None Aldehyde (CHO) Prone to oxidation or nucleophilic addition

Key Observations :

  • Functional Group Reactivity : The carbonyl chloride group enables rapid derivatization (e.g., with amines to form amides), whereas the carboxylic acid group in the chloro analog requires activation (e.g., via CDI or DCC) for similar transformations .

Physicochemical and Commercial Profiles

Table 2: Physicochemical and Supplier Data

Property/Parameter 7-Methyl-4-oxo-...-carbonyl chloride 7-Chloro-4-oxo-...-carboxylic acid
Purity (Supplier Range) Not explicitly reported 97%–99%
Appearance Likely crystalline powder Liquid or powder
Storage Conditions Dry, inert atmosphere Dry, cool, ventilated area
Minimum Order Quantity Not specified 100 g–10 metric tons

Commercial Use : The chloro-carboxylic acid analog is marketed for R&D and bulk commercial applications, whereas the methyl-carbonyl chloride variant is less commonly listed, suggesting niche or specialized use .

Biological Activity

7-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonyl chloride (CAS Number: 26863-50-3) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, mechanism of action, and related case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H7ClN2O2C_{10}H_7ClN_2O_2, with a molecular weight of 222.63 g/mol. The compound features a pyrido-pyrimidine core structure, which is significant in medicinal chemistry due to its ability to interact with various biological targets.

Anticancer Activity

Research has indicated that derivatives of pyrido[1,2-a]pyrimidines exhibit promising anticancer properties. For instance, a study highlighted the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in DNA synthesis and cell proliferation. Compounds with similar structures have been shown to reduce tetrahydrofolate levels, thereby inhibiting cancer cell growth .

Table 1: Summary of Anticancer Studies on Pyrido[1,2-a]pyrimidine Derivatives

Compound NameTarget EnzymeEffectReference
7-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidineDHFRInhibition of cell proliferation
AZD8055mTORSelective inhibition
Various derivativesMultiple kinasesAntitumor activity

Enzyme Inhibition

The compound's structure allows it to act as an inhibitor for various enzymes involved in metabolic pathways. For example, studies have shown that pyrido[1,2-a]pyrimidines can inhibit Dipeptidyl Peptidase IV (DPP-IV), which is crucial in glucose metabolism and diabetes management. This inhibition can help in controlling blood sugar levels in diabetic patients .

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of key enzymes such as DHFR and DPP-IV. By disrupting these pathways, the compound can induce apoptosis in cancer cells and regulate glucose levels in diabetic conditions.

Case Studies

Several case studies have documented the efficacy of pyrido[1,2-a]pyrimidine derivatives in clinical settings:

  • Cancer Treatment Trials : In clinical trials involving patients with solid tumors and lymphomas, compounds related to this class demonstrated significant tumor reduction rates when combined with traditional chemotherapy agents .
  • Diabetes Management : A study involving diabetic patients showed that DPP-IV inhibitors derived from this chemical class improved glycemic control significantly compared to placebo treatments .

Q & A

Basic: What are the standard synthetic protocols for preparing 7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonyl chloride?

Answer:
The synthesis typically involves multi-step reactions starting with cyclization of precursor heterocycles. Key steps include:

  • Solvent selection : Ethanol, toluene, or dimethylformamide (DMF) are commonly used to facilitate cyclization and acylation reactions .
  • Reaction conditions : Temperature control (e.g., 50–60°C for intermediate formation) and pH adjustments (e.g., acidification with HCl to precipitate products) are critical .
  • Intermediate isolation : For example, sodium methoxide in methanol may be used to generate intermediates, followed by acidification to isolate the final compound .
  • Automation : Continuous flow reactions in industrial settings improve scalability and purity .

Basic: How is this compound characterized structurally and functionally in academic research?

Answer:
Characterization involves:

  • Spectroscopic analysis : IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1646 cm⁻¹), while ¹H-NMR detects aromatic protons and methyl groups (δ 0.95–3.41 ppm) .
  • Chromatographic purity checks : HPLC or TLC with UV detection ensures minimal impurities .
  • Elemental analysis : Confirms molecular formula (e.g., C₁₀H₇ClN₂O₂ for related derivatives) .

Basic: What safety protocols are recommended for handling this compound?

Answer:
Critical precautions include:

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles due to hazards (H301: toxic if swallowed; H311: skin irritation) .
  • Ventilation : Use fume hoods to avoid inhalation (H331: toxic if inhaled) .
  • Storage : Keep away from heat sources (P210) and in tightly sealed containers under inert atmospheres .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:
Strategies include:

  • Solvent screening : Polar aprotic solvents like DMF enhance nucleophilic acyl substitution efficiency .
  • Catalyst optimization : Triethylamine (20 mmol) aids in deprotonation during intermediate formation .
  • Temperature gradients : Gradual heating (e.g., 50–60°C for 0.5–1 hour) minimizes side reactions .
  • Flow chemistry : Automated systems reduce batch variability and enhance reproducibility .

Advanced: What analytical challenges arise in quantifying impurities in this compound?

Answer:
Key challenges and solutions:

  • Detection of trace intermediates : Use LC-MS to identify byproducts from incomplete cyclization or chlorination .
  • NMR signal overlap : Deuterated solvents (e.g., DMSO-d₆) and 2D NMR (COSY, HSQC) resolve complex aromatic proton splitting .
  • Quantifying reactive impurities : Derivatization with fluorescent tags enhances HPLC sensitivity for low-abundance species .

Advanced: What methodologies are used to evaluate its potential biological activity?

Answer:
Approaches include:

  • In vitro assays : Antimicrobial activity tested via broth microdilution (MIC values against Gram-positive/negative strains) .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa) assess IC₅₀ values .
  • Targeted binding studies : Molecular docking with pyrimidine-binding enzymes (e.g., dihydrofolate reductase) predicts mechanism .

Advanced: How are mechanistic studies conducted for its reactivity in acylation reactions?

Answer:
Methods involve:

  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated substrates to identify rate-determining steps .
  • Computational modeling : DFT calculations (e.g., Gaussian) map transition states for carbonyl chloride reactivity .
  • Trapping intermediates : Use quenching agents (e.g., methanol) to isolate and characterize reactive species .

Advanced: How can contradictory data in literature about solvent efficacy be resolved?

Answer:
Resolution strategies:

  • Systematic solvent comparison : Parallel reactions in ethanol, toluene, and DMF under controlled conditions (temperature, stoichiometry) .
  • Meta-analysis : Statistical evaluation of published yields and purity data to identify outliers .
  • Machine learning : Train models on solvent properties (e.g., polarity, boiling point) to predict optimal choices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonyl chloride
Reactant of Route 2
7-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.